MRT68921 hydrochloride

Autophagy Kinase Inhibition Drug Discovery

MRT68921 dihydrochloride is the most potent dual ULK1/2 inhibitor reported, with >15-fold (ULK1) and >30-fold (ULK2) IC50 reduction over earlier inhibitors. Superior potency ensures complete target engagement at low concentrations, minimizing off-target effects in autophagy research and cancer studies. Ideal for genetic validation, phosphoproteomics, and in vivo xenograft models.

Molecular Formula C25H35ClN6O
Molecular Weight 471.0 g/mol
CAS No. 2080306-21-2
Cat. No. B609332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT68921 hydrochloride
CAS2080306-21-2
SynonymsMRT68921 HCl;  MRT68921 hydrochloride;  MRT68921;  MRT 68921;  MRT-68921.
Molecular FormulaC25H35ClN6O
Molecular Weight471.0 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5.Cl
InChIInChI=1S/C25H34N6O.ClH/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18;/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30);1H
InChIKeySCEOGAWLKSVXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MRT68921 Dihydrochloride (CAS 2080306-21-2) - A Dual ULK1/2 Inhibitor


N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride (CAS 2080306-21-2), also known as MRT68921 dihydrochloride, is a small molecule aminopyrimidine derivative that functions as a potent dual inhibitor of the autophagy-initiating kinases ULK1 and ULK2 [1]. It is the dihydrochloride salt form of MRT68921, providing improved aqueous solubility for in vitro and in vivo applications . This compound is a critical tool for dissecting autophagy pathways and exploring therapeutic strategies in cancer and other diseases where autophagy is dysregulated [1].

Why MRT68921 Dihydrochloride (CAS 2080306-21-2) Cannot Be Substituted by Other ULK1 Inhibitors


The ULK1/2 inhibitor landscape includes several tool compounds (e.g., MRT67307, SBI-0206965, ULK-101) with widely divergent potency, selectivity, and functional profiles. Simply selecting any 'ULK1 inhibitor' for an experiment is insufficient because these compounds differ dramatically in their biochemical IC50 values against both ULK1 and ULK2, their off-target kinase inhibition spectra, and the effective concentration required to block autophagy in cells [1]. A direct comparison reveals that MRT68921 is, at the time of its characterization, the most potent dual ULK1/2 inhibitor reported, with an IC50 reduction of >15-fold for ULK1 and >30-fold for ULK2 relative to earlier inhibitors [2]. Using a less potent or less well-characterized analog risks incomplete target engagement, confounding off-target effects, and irreproducible biological outcomes, making MRT68921 the preferred choice for robust and interpretable autophagy research [1].

MRT68921 Dihydrochloride (CAS 2080306-21-2) - Comparative Quantitative Evidence


MRT68921 Exhibits Sub-Nanomolar to Low Nanomolar Potency Against ULK1 and ULK2, Significantly Outperforming MRT67307 and SBI-0206965

In a head-to-head comparison of ULK1/2 inhibitors using a standardized in vitro kinase assay, MRT68921 demonstrated the highest potency against both ULK1 and ULK2 [1]. MRT68921 inhibited ULK1 with an average IC50 of 17.0 nM and ULK2 with an average IC50 of 20.8 nM. In contrast, the related compound MRT67307 showed significantly weaker inhibition (ULK1 IC50 = 38.2 nM; ULK2 IC50 = 92.3 nM), and SBI-0206965 was even less potent (ULK1 IC50 = 306 nM; ULK2 IC50 = 3,880 nM) [1]. This translates to MRT68921 being approximately 2.2-fold more potent against ULK1 and 4.4-fold more potent against ULK2 compared to MRT67307, and >18-fold more potent against ULK1 compared to SBI-0206965 [1].

Autophagy Kinase Inhibition Drug Discovery

Kinase Selectivity Profiling of MRT68921: Differentiated Off-Target Spectrum at 1 µM

A comprehensive kinase selectivity screen against a panel of 80 recombinant kinases was performed at a concentration of 1 µM MRT68921 [1]. The results, presented as a percentage of remaining kinase activity, revealed a distinct inhibition profile [1]. At this concentration, MRT68921 inhibited several kinases by over 80%, including TBK1, AMPK, and AMPK-related enzymes [1]. This profile is specific to MRT68921 and differs from the selectivity fingerprints of other ULK1 inhibitors like SBI-0206965 and ULK-101, which have been shown to have different off-target liabilities [2]. Importantly, genetic knockout studies using LKB1-null MEFs confirmed that the autophagy-inhibitory effect of MRT68921 is primarily mediated through ULK1/2, not through these secondary kinase targets [1].

Kinase Selectivity Off-Target Effects Chemical Biology

MRT68921 Blocks Autophagy in Cells More Potently Than SBI-0206965 and ULK-101

The functional consequence of ULK1/2 inhibition was assessed in mouse embryonic fibroblasts (MEFs) using an autophagy flux assay [1]. MRT68921, at a concentration of 4 µM, was sufficient to significantly reduce the percentage of cells undergoing autophagy (as measured by mCherry-GFP-LC3 flux) [1]. In a direct comparison under identical experimental conditions, a 5-fold higher concentration of SBI-0206965 (20 µM) was required to achieve a similar level of autophagy inhibition [1]. Another inhibitor, ULK-101, showed activity at 2 µM but its overall efficacy in blocking flux was less pronounced than that of MRT68921 in this assay [1]. These data demonstrate that MRT68921 is a more potent and effective cellular inhibitor of autophagy compared to other commonly used ULK1 tool compounds [1].

Autophagy Flux Cellular Assay LC3

In Vivo Antitumor Efficacy of MRT68921 in Preclinical Cancer Models

The therapeutic potential of MRT68921 has been evaluated in animal models of cancer [1]. In a study focusing on the dual inhibition of NUAK1 and ULK1, MRT68921 demonstrated significant antitumor activity in vivo [1]. Treatment with MRT68921 led to a substantial reduction in tumor growth in xenograft models, an effect attributed to its ability to disrupt the balance of oxidative stress signals, leading to tumor cell death [1]. While this study did not include a direct head-to-head comparison with another ULK1 inhibitor in vivo, the validated antitumor effect of MRT68921 as a single agent in a whole-animal model distinguishes it from earlier-generation ULK1 inhibitors, for which in vivo efficacy data may be less robust or require combination therapy [1].

In Vivo Pharmacology Cancer Therapy Xenograft

Optimal Research and Discovery Applications for MRT68921 Dihydrochloride (CAS 2080306-21-2)


Primary Tool for High-Confidence ULK1/2 Target Validation in Autophagy Research

For studies where definitive and robust inhibition of ULK1/2 kinase activity is paramount, MRT68921 is the inhibitor of choice. Its sub-nanomolar to low nanomolar potency against both ULK1 and ULK2 ensures complete target engagement at low concentrations, minimizing off-target effects that could confound results [2]. This is critical for genetic validation studies, phosphoproteomics analysis of ULK1 substrates, and any experiment where a false-negative result due to incomplete kinase inhibition would be costly.

Benchmark Compound for Characterizing Novel Autophagy Inhibitors

Given its well-documented potency and selectivity profile, MRT68921 serves as an ideal reference or 'gold standard' comparator when screening or characterizing new chemical entities that target the autophagy pathway [2]. Its performance in both biochemical (IC50) and functional (autophagy flux) assays provides a quantitative benchmark against which the efficacy of novel compounds can be rigorously assessed [2]. This enables consistent and comparable data generation across different research groups and projects.

Validated Lead Compound for In Vivo Preclinical Cancer Studies

Researchers initiating in vivo studies to explore the therapeutic potential of autophagy inhibition in cancer should consider MRT68921 due to its established single-agent antitumor efficacy in xenograft models [2]. The compound's activity in these complex biological systems, where pharmacokinetics and pharmacodynamics are critical, is a significant advantage over less validated tools. MRT68921 can be used to probe the role of ULK1/2 and autophagy in tumor growth, metastasis, and response to other therapies in vivo [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRT68921 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.